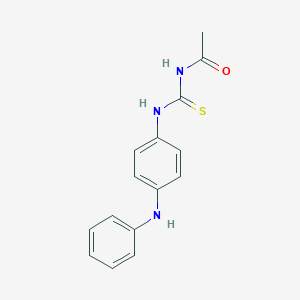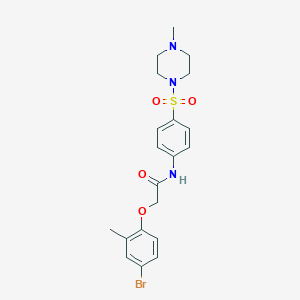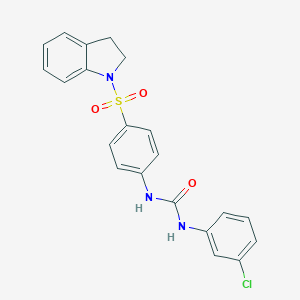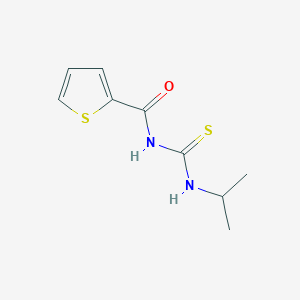
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as DMSA or DMSA-Piperazine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the main advantages of using 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of using 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine and its potential applications in the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in human clinical trials.
合成法
The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine involves a series of chemical reactions that begin with the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetamide. The resulting compound is then reacted with 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride to yield the final product, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine.
科学的研究の応用
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit antitumor activity in certain types of cancer cells, including breast, lung, and prostate cancer. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-4-6-17(2)21(16)28-15-20(25)22-18-7-9-19(10-8-18)29(26,27)24-13-11-23(3)12-14-24/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMXIAICJLEPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)



![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)